molecular formula C10H12N2O2 B6234384 2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid CAS No. 1499707-82-2

2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B6234384
CAS No.: 1499707-82-2
M. Wt: 192.2
InChI Key:
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Description

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₂N₂O₂ It is a pyrimidine derivative, characterized by a cyclobutyl group at the second position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with formamide to yield the desired pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid
  • 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
  • 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid

Comparison: 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications where others may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid involves the reaction of cyclobutylamine with ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, followed by hydrolysis of the resulting ester to yield the target compound.", "Starting Materials": [ "Cyclobutylamine", "Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclobutylamine is reacted with ethyl 2-chloro-4-methylpyrimidine-5-carboxylate in ethanol at room temperature for several hours to yield the corresponding ester.", "Step 2: The resulting ester is hydrolyzed with sodium hydroxide in water at reflux temperature for several hours to yield the target compound, 2-cyclobutyl-4-methylpyrimidine-5-carboxylic acid.", "Step 3: The product is isolated by filtration, washed with water and dried under vacuum." ] }

CAS No.

1499707-82-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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